molecular formula C16H22N2O2S B14610695 5-(dimethylamino)-N,N-diethylnaphthalene-1-sulfonamide CAS No. 60052-80-4

5-(dimethylamino)-N,N-diethylnaphthalene-1-sulfonamide

Cat. No.: B14610695
CAS No.: 60052-80-4
M. Wt: 306.4 g/mol
InChI Key: CUZUMLPKUCJULM-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-N,N-diethylnaphthalene-1-sulfonamide is an organic compound that belongs to the class of naphthalene sulfonamides. This compound is known for its fluorescent properties, making it useful in various scientific applications, particularly in the field of biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylamino)-N,N-diethylnaphthalene-1-sulfonamide typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with diethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-N,N-diethylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonamide group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction can lead to different naphthalene derivatives.

Scientific Research Applications

5-(Dimethylamino)-N,N-diethylnaphthalene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(dimethylamino)-N,N-diethylnaphthalene-1-sulfonamide is primarily based on its ability to fluoresce. When exposed to light of a specific wavelength, the compound absorbs the light and re-emits it at a different wavelength. This property is exploited in various applications, such as fluorescence microscopy and spectroscopy. The molecular targets and pathways involved include interactions with proteins and other biomolecules, where the compound can act as a fluorescent tag .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylamino)-1-naphthalenesulfonic acid
  • 5-(Dimethylamino)-2-naphthalenesulfonic acid
  • Dimethylaminonaphthalene derivatives

Uniqueness

Compared to other similar compounds, 5-(dimethylamino)-N,N-diethylnaphthalene-1-sulfonamide offers unique advantages such as higher fluorescence intensity and better stability under various conditions. These properties make it particularly valuable in applications requiring high sensitivity and precision .

Properties

CAS No.

60052-80-4

Molecular Formula

C16H22N2O2S

Molecular Weight

306.4 g/mol

IUPAC Name

5-(dimethylamino)-N,N-diethylnaphthalene-1-sulfonamide

InChI

InChI=1S/C16H22N2O2S/c1-5-18(6-2)21(19,20)16-12-8-9-13-14(16)10-7-11-15(13)17(3)4/h7-12H,5-6H2,1-4H3

InChI Key

CUZUMLPKUCJULM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C

Origin of Product

United States

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